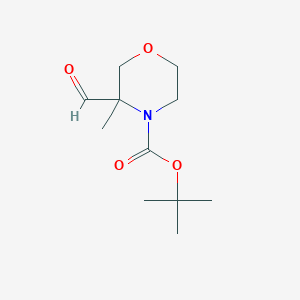

![molecular formula C19H17N3O3S2 B2765970 4-methyl-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide CAS No. 477860-44-9](/img/structure/B2765970.png)

4-methyl-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-methyl-N’-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide” is a solid substance with a molecular weight of 363.44 . The IUPAC name for this compound is 8-methyl-N’-(4-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H17N3O2S/c1-12-7-9-13(10-8-12)18(24)21-22-19(25)17-11-15-14-5-3-4-6-16(14)23(2)20(15)26-17/h3-11H,1-2H3,(H,21,24)(H,22,25) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a solid . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications

UV Protection and Antimicrobial Properties

A study by Mohamed et al. (2020) focused on thiazole azodyes containing sulfonamide moieties for UV protection and antimicrobial applications on cotton fabrics. These compounds were designed and synthesized to enhance cotton fabric's dyeability, UV protection, and antibacterial properties, indicating potential applications in textile finishing and protective clothing (Mohamed, B. F. Abdel-Wahab, & H. Fahmy, 2020).

Enzyme Inhibition for Therapeutic Applications

Alafeefy et al. (2015) investigated benzenesulfonamides incorporating various moieties as inhibitors for human carbonic anhydrase isozymes, revealing low nanomolar activity against specific isoforms. This suggests potential therapeutic applications, particularly in targeting tumor-associated isoforms for cancer therapy (Alafeefy et al., 2015).

Anticancer Activity

Kumar et al. (2015) discussed the microwave-assisted synthesis of benzenesulfonohydrazide hybrid molecules, evaluating them for anticancer activity against various human cancer cell lines. Compounds exhibiting significant activity suggest the structural potential of sulfonohydrazide derivatives in developing new anticancer agents (Kumar et al., 2015).

Corrosion Inhibition

Ichchou et al. (2019) explored the use of aromatic sulfonohydrazides as corrosion inhibitors for carbon steel in acidic media, demonstrating these compounds' effectiveness in protecting industrial materials. This indicates potential applications in materials science, particularly in enhancing the durability of metals in corrosive environments (Ichchou et al., 2019).

Heavy Metal Ion Detection

Rahman et al. (2020) developed ligands based on benzenesulfonohydrazide derivatives for detecting carcinogenic lead, showcasing their utility in environmental monitoring and public health by providing a means to detect toxic substances in natural samples (Rahman et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-methyl-N'-(4-methylphenyl)sulfonylthieno[2,3-b]indole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S2/c1-12-7-9-13(10-8-12)27(24,25)21-20-18(23)17-11-15-14-5-3-4-6-16(14)22(2)19(15)26-17/h3-11,21H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBUTOIVPANVTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2765887.png)

![3,4-dimethoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2765893.png)

![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)

![(6-Methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2765896.png)

![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2765899.png)

![N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765904.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2765906.png)

![2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile](/img/structure/B2765907.png)

![2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2765909.png)